molecular formula C6H2Cl2N4O2 B1525708 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine CAS No. 1160995-45-8

2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1525708
CAS No.: 1160995-45-8
M. Wt: 233.01 g/mol
InChI Key: UILXDKCIJUPNOF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C6H2Cl2N4O2 and its molecular weight is 233.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that pyrrolo[2,1-f][1,2,4]triazine, a core structure in 2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, is an integral part of several kinase inhibitors and nucleoside drugs . Therefore, it is plausible that this compound may also interact with kinases or nucleosides.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Properties

IUPAC Name

2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N4O2/c7-5-4-1-3(12(13)14)2-11(4)10-6(8)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILXDKCIJUPNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721008
Record name 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160995-45-8
Record name 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
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2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 3
2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 4
2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 6
2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

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